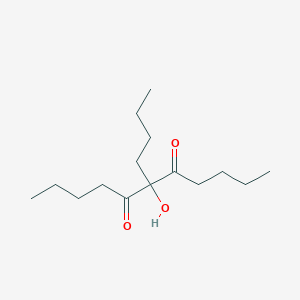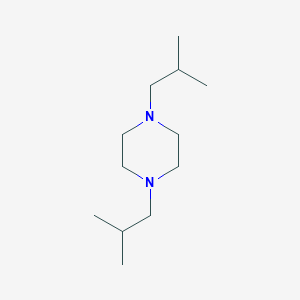
1,4-Bis(2-methylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-methylpropyl)piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-methylpropyl)piperazine typically involves the reaction of piperazine with 2-methylpropyl halides under basic conditions. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base like DBU, leading to the formation of protected piperazines.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch or continuous processes using similar synthetic routes but optimized for yield and purity. The use of catalysts and controlled reaction conditions is common to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-methylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
1,4-Bis(2-methylpropyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-methylpropyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the paralysis of certain parasites, making it useful as an antiparasitic agent .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound with a simpler structure.
1,4-Bis(2-methylpropenyl)piperazine: A similar compound with propenyl groups instead of methylpropyl groups.
1,4-Bis(2-hydroxyethyl)piperazine: A compound with hydroxyethyl groups instead of methylpropyl groups.
Uniqueness
1,4-Bis(2-methylpropyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of 2-methylpropyl groups can affect its solubility, stability, and interactions with other molecules, making it distinct from other piperazine derivatives.
Properties
CAS No. |
113900-59-7 |
|---|---|
Molecular Formula |
C12H26N2 |
Molecular Weight |
198.35 g/mol |
IUPAC Name |
1,4-bis(2-methylpropyl)piperazine |
InChI |
InChI=1S/C12H26N2/c1-11(2)9-13-5-7-14(8-6-13)10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
UPDQRASVKIEAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


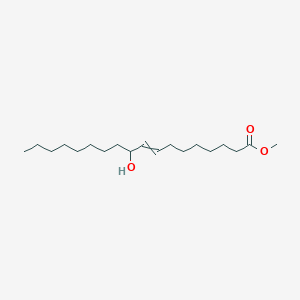
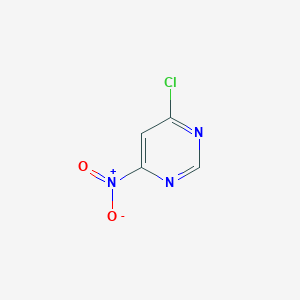
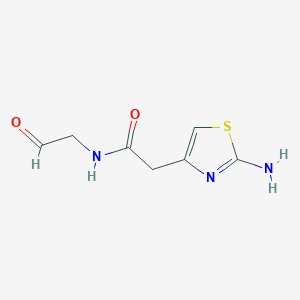
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
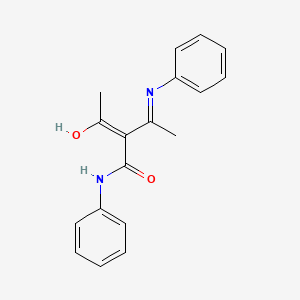
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
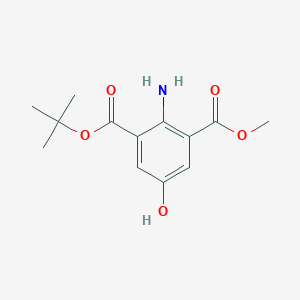
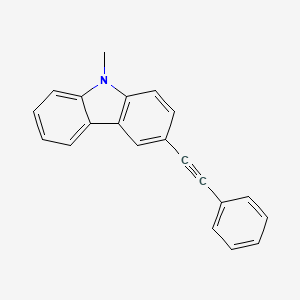
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
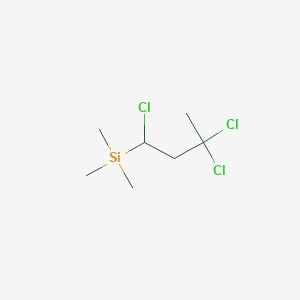

![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
